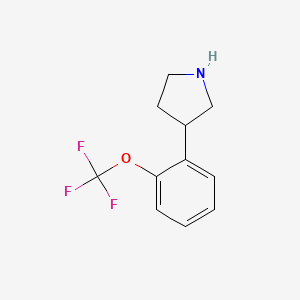

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine

Beschreibung

BenchChem offers high-quality 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12F3NO |

|---|---|

Molekulargewicht |

231.21 g/mol |

IUPAC-Name |

3-[2-(trifluoromethoxy)phenyl]pyrrolidine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2 |

InChI-Schlüssel |

YDTATEAXQQTZGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1C2=CC=CC=C2OC(F)(F)F |

Herkunft des Produkts |

United States |

Chemical structure and properties of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine

Executive Summary

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine represents a high-value pharmacophore in modern medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents. As a member of the 3-arylpyrrolidine class, it serves as a privileged scaffold for monoamine transporter inhibitors (SERT, NET, DAT) and sigma receptor ligands. The incorporation of the ortho-trifluoromethoxy (-OCF₃) group introduces unique physicochemical properties—enhanced lipophilicity, metabolic stability, and restricted conformational flexibility—that distinguish it from its unsubstituted or para-substituted analogs.

This technical guide provides a comprehensive analysis of the chemical structure, synthetic methodologies, and medicinal utility of this compound, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

IUPAC Name: 3-[2-(Trifluoromethoxy)phenyl]pyrrolidine

-

Molecular Formula: C₁₁H₁₂F₃NO

-

Molecular Weight: 231.22 g/mol

-

SMILES: FC(F)(F)Oc1ccccc1C2CCNC2

-

Key Structural Features:

-

Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle providing a secondary amine handle for further functionalization (pKa modulation).

-

Chiral Center: Carbon-3 (C3) of the pyrrolidine ring is chiral. The compound exists as two enantiomers: (3R) and (3S). Biological activity is often enantiospecific.

-

Ortho-Trifluoromethoxy Group: A bulky, electron-withdrawing substituent at the 2-position of the phenyl ring.

-

Conformational Analysis (The "Ortho Effect")

The steric bulk of the -OCF₃ group at the ortho position creates a significant rotational barrier around the C3(pyrrolidine)-C1'(phenyl) bond. Unlike para-substituted analogs, which can adopt a wider range of torsional angles, the ortho-OCF₃ group forces the phenyl ring to twist relative to the pyrrolidine scaffold to minimize steric clash with the pyrrolidine methylene protons.

-

Medicinal Implication: This "conformational lock" can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for target proteins (e.g., reducing off-target binding to hERG channels).

Part 2: Physicochemical Profile[1][2]

The following properties are critical for understanding the compound's behavior in biological systems (ADME profile).

| Property | Value (Estimated/Calc) | Description & Causality |

| LogP (Octanol/Water) | 2.9 – 3.3 | The -OCF₃ group is highly lipophilic (Hansch π ≈ +1.04), significantly increasing membrane permeability compared to the parent 3-phenylpyrrolidine (LogP ≈ 1.8). |

| pKa (Conjugate Acid) | 9.2 – 9.6 | The pyrrolidine nitrogen is basic. The electron-withdrawing inductive effect (-I) of the ortho-OCF₃-phenyl group lowers the pKa slightly relative to unsubstituted pyrrolidine (~11.3), improving solubility at physiological pH. |

| Polar Surface Area (PSA) | 21.3 Ų | Composed of the secondary amine (NH) and the ether oxygen. Low PSA correlates with high Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors (HBD) | 1 | The secondary amine (-NH-). |

| H-Bond Acceptors (HBA) | 4 | The nitrogen atom + 3 fluorine atoms (weak acceptors). |

| Rotatable Bonds | 2 | C3-Phenyl bond and O-CF3 bond. |

Part 3: Synthetic Methodologies

Synthesis of 3-arylpyrrolidines requires specific strategies to install the aryl group at the β-position relative to the nitrogen, which is less accessible than the α-position (2-aryl).

Method A: [3+2] Cycloaddition (Azomethine Ylide)

This is the most robust pathway for constructing the pyrrolidine core with diverse substitution patterns.

-

Precursor Formation: Reaction of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (or simple N-benzylglycine) with formaldehyde generates the azomethine ylide in situ.

-

Cycloaddition: The ylide undergoes a [3+2] cycloaddition with 2-(trifluoromethoxy)styrene .

-

Deprotection: Removal of the N-benzyl group via hydrogenolysis (Pd/C, H₂) yields the free amine.

Method B: Pd-Catalyzed Hydroarylation (Modern)

A more atom-economical route utilizing modern catalysis to couple commercially available aryl boronic acids with 3-pyrroline.

-

Substrates: N-Boc-3-pyrroline and 2-(trifluoromethoxy)phenylboronic acid.

-

Catalyst System: Pd(OAc)₂ with a bidentate ligand (e.g., dppb) in the presence of an oxidant or under reductive conditions depending on the specific variant (Heck-Matsuda or reductive hydroarylation).

-

Mechanism: Syn-insertion of the aryl-Pd species across the double bond, followed by protonolysis or reduction.

Visualization: Synthetic Workflow (Method A)

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition of azomethine ylides to styrenes or nitroalkenes.

Part 4: Medicinal Chemistry Applications[1][3]

Bioisosterism and Fluorine Effects

The trifluoromethoxy group (-OCF₃) is often termed a "super-halogen."

-

Electronic Effect: It is strongly electron-withdrawing (Hammett σp = 0.35) but also capable of π-donation, modulating the pKa of the pyrrolidine nitrogen.

-

Lipophilicity: It is more lipophilic than a -CF₃ group or a Chlorine atom. This enhances the compound's ability to cross the Blood-Brain Barrier (BBB), making it ideal for CNS targets.

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the -OCF₃ group chemically inert to cytochrome P450 oxidation. Placing it at the ortho position blocks a common metabolic soft spot on the phenyl ring.

Target Systems

Compounds containing the 3-phenylpyrrolidine scaffold are frequently explored as:

-

NSRIs (Triple Reuptake Inhibitors): Modulating Serotonin, Norepinephrine, and Dopamine transport. The steric bulk of the ortho-OCF₃ can improve selectivity for NET over SERT.

-

Sigma Receptor Ligands (σ1/σ2): The lipophilic cation pharmacophore (basic amine + lipophilic aromatic) fits the sigma receptor binding pocket perfectly.

-

Nicotinic Acetylcholine Receptors (nAChR): As conformationally restricted analogs of nicotine.

Visualization: Structure-Activity Relationship (SAR)[3]

Caption: Figure 2.[1][2] Structure-Activity Relationship (SAR) mapping of the core scaffold features to biological outcomes.[3]

Part 5: Handling and Safety

While specific toxicological data for this exact isomer may be limited, standard protocols for fluorinated arylalkylamines apply.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the Hydrochloride (HCl) salt is recommended for stability.

-

Solubility: Highly soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water unless protonated (pH < 7).

References

-

Sweeney, J. B., et al. (2018). "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 9, 328-336.[4]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

ChemScene. (2024). "Product Data: 2-[3-(Trifluoromethoxy)phenyl]-pyrrolidine (Isomer Reference)." ChemScene Catalog.

-

Leroux, F. R., et al. (2007). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2, 868-874.

Sources

The Emerging Potential of the 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide delves into the untapped potential of the novel 3-(2-(trifluoromethoxy)phenyl)pyrrolidine scaffold. While direct literature on this specific entity is nascent, a comprehensive analysis of its constituent parts—the versatile pyrrolidine ring and the bioisosterically advantageous 2-trifluoromethoxy-phenyl group—along with data from closely related analogs, provides a compelling rationale for its exploration. This document serves as a technical primer for researchers, offering insights into the scaffold's inferred physicochemical properties, strategic synthetic pathways, and prospective therapeutic applications, with a particular focus on its potential as a modulator of metabolic and neurological targets.

Introduction: Deconstructing a Scaffold of Promise

The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery, gracing the structures of numerous FDA-approved therapeutics.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interaction with biological targets.[1] The stereogenic centers inherent to substituted pyrrolidines further contribute to the fine-tuning of pharmacological activity.[1]

The introduction of fluorine-containing functional groups has revolutionized drug design, and the trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties.[2] It is highly lipophilic, contributing to enhanced membrane permeability and oral bioavailability, yet it is also a powerful electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence metabolic stability.[2] The -OCF₃ group is often considered a bioisostere for other functionalities like a chloro or methyl group, but with distinct electronic and steric properties that can be exploited to optimize drug-target interactions.[2]

This guide, therefore, explores the intersection of these two valuable components in the form of the 3-(2-(trifluoromethoxy)phenyl)pyrrolidine core, a scaffold poised for significant impact in medicinal chemistry.

Physicochemical and Pharmacokinetic Profile: An Informed Extrapolation

| Property | Inferred Characteristic | Rationale |

| Lipophilicity (LogP) | Moderately High | The trifluoromethoxy group is highly lipophilic, which will increase the overall LogP of the molecule. The ortho-position of this group on the phenyl ring may lead to intramolecular interactions that could slightly modulate this effect compared to the para- or meta-isomers. |

| Aqueous Solubility | Low to Moderate | The increased lipophilicity will likely decrease aqueous solubility. The pyrrolidine nitrogen, being basic, can be protonated at physiological pH, which would enhance solubility. |

| Metabolic Stability | Enhanced | The C-F bonds in the trifluoromethoxy group are exceptionally strong, making this group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life. |

| pKa of Pyrrolidine Nitrogen | Lowered | The strong electron-withdrawing nature of the 2-trifluoromethoxy-phenyl group will lower the pKa of the pyrrolidine nitrogen compared to an unsubstituted phenylpyrrolidine. This can impact its binding to targets where the protonation state is critical. |

| Blood-Brain Barrier (BBB) Permeability | Potentially High | The combination of moderate molecular weight and high lipophilicity suggests that this scaffold may have good potential for CNS penetration, making it an attractive candidate for neurological targets. |

Strategic Synthesis of the Core Scaffold

A specific, documented synthesis for 3-(2-(trifluoromethoxy)phenyl)pyrrolidine is not prevalent in the literature. However, a plausible and efficient route can be designed based on established methodologies for the synthesis of 3-aryl-pyrrolidines.[4][5] A promising approach involves a palladium-catalyzed hydroarylation of a protected pyrroline with an appropriate aryl donor.[5]

Proposed Synthetic Workflow

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | C11H12F3N | CID 3701153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-1 Technical Guide: The Strategic Incorporation of the Trifluoromethoxy Group in Phenylpyrrolidine Bioactivity

Abstract: The strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing biological and physicochemical properties to transform a lead compound into a viable drug candidate.[1] Among the vast arsenal of functional groups, fluorinated moieties, particularly the trifluoromethoxy (-OCF3) group, have garnered significant interest for their profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth technical analysis of the role of the trifluoromethoxy group in modulating the bioactivity of phenylpyrrolidine-based compounds. We will explore the causal relationships behind its effects on physicochemical properties, delve into synthetic and bioassay methodologies, and examine case studies that highlight its strategic application in drug design.

The Trifluoromethoxy Group: A "Super-Halogen" in Medicinal Chemistry

The phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide range of receptors and transporters. The strategic introduction of substituents onto the phenyl ring is a key tactic for fine-tuning a compound's activity. The trifluoromethoxy (-OCF3) group, often referred to as a "super-halogen" or "pseudohalogen," has emerged as a powerful tool in this regard due to its unique combination of electronic and steric properties.[3][4]

Unlike a simple methoxy group, the -OCF3 group imparts a potent combination of features:

-

High Lipophilicity: It is one of the most lipophilic substituents, with a Hansch-Leo π value of +1.04.[3][5] This property can significantly enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-acting drugs.[6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] This is a crucial advantage over a methoxy group, which is often a primary site of metabolic degradation.

-

Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms gives the group a strong electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and influence ligand-receptor binding interactions.[7][8]

-

Hydrogen Bond Acceptance: The electron-withdrawing effect of the trifluoromethyl moiety reduces the ability of the ether oxygen to act as a hydrogen bond acceptor, which can diminish unwanted interactions with metabolic enzymes or off-target proteins.[5]

These properties collectively allow medicinal chemists to strategically block metabolic hotspots, enhance permeability, and modulate target affinity, ultimately improving a drug candidate's overall profile.[5][9]

Physicochemical & Pharmacokinetic Consequences of Trifluoromethoxylation

The decision to introduce an -OCF3 group is driven by the need to overcome specific pharmacokinetic challenges. The primary rationale is often to enhance metabolic stability, thereby increasing the drug's half-life and bioavailability.[4]

Blocking Metabolic Oxidation

A common metabolic liability for phenyl-containing compounds is CYP-mediated aromatic hydroxylation or O-dealkylation of methoxy groups. Replacing a metabolically vulnerable methyl or methoxy group with a trifluoromethyl or trifluoromethoxy group, respectively, is a well-established strategy to prevent this degradation.[8][10] The exceptional strength of the C-F bond effectively shields the position from oxidative attack.[10]

Table 1: Comparative Impact of Methyl vs. Trifluoromethyl Substitution on Metabolism

| Parameter | Molecule with Methyl Group (-CH3) | Molecule with Trifluoromethyl Group (-CF3) | Rationale for Improvement |

|---|---|---|---|

| Metabolic Pathway | Susceptible to oxidation by CYP enzymes. | Oxidation is blocked. | The high energy required to break C-F bonds prevents CYP-mediated oxidation.[10] |

| Number of Metabolites | Generally higher. | Significantly reduced. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[10] |

| In Vitro Half-life (t½) | Shorter. | Longer. | A reduced rate of metabolism leads to slower clearance of the parent drug.[10] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher. | Lower. | Blocking a major metabolic pathway reduces the liver's capacity to clear the drug.[10] |

A compelling case study demonstrated that replacing a methyl group with a trifluoromethyl group in a series of picornavirus inhibitors led to a "global protective effect," not only preventing hydroxylation at the site of substitution but also reducing metabolism at other positions in the molecule. The trifluoromethyl analog produced only two minor metabolites, compared to eight for the methyl-substituted compound.[11]

Modulating Lipophilicity and Permeability

The -OCF3 group significantly increases lipophilicity, which can be a double-edged sword.[12] While enhanced lipophilicity can improve membrane permeability and absorption, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential toxicity. Therefore, the placement of the -OCF3 group must be carefully considered to achieve an optimal balance for the desired pharmacokinetic profile.[5]

Synthesis of Trifluoromethoxy-Substituted Phenylpyrrolidines

The synthesis of trifluoromethoxy-substituted aromatic compounds has historically been challenging.[2] However, recent advances have provided more accessible routes. A general approach often involves the preparation of a trifluoromethoxy-substituted phenyl precursor which is then elaborated to form the pyrrolidine ring.

Experimental Protocol: Photoredox-Catalyzed Trifluoromethoxylation of a Phenol Precursor

This protocol provides a general method for the introduction of the -OCF3 group onto a phenol, a common starting material for phenylpyrrolidine synthesis, based on modern photoredox catalysis principles.[2]

1. Objective: To synthesize a trifluoromethoxy-substituted aryl intermediate for subsequent conversion to a phenylpyrrolidine derivative.

2. Materials:

-

Substituted phenol (1.0 eq)

-

Trifluoromethyl iodide (CF3I) (3.0 eq)

-

Photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6) (1-2 mol%)

-

Base (e.g., K2CO3) (2.0 eq)

-

Anhydrous solvent (e.g., DMF or Acetonitrile)

-

Blue LED light source (450 nm)

-

Inert atmosphere apparatus (Schlenk line or glovebox)

3. Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the substituted phenol, photocatalyst, and base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Bubble CF3I gas through the solution for 10-15 minutes or add a solution of a CF3I precursor.

-

Seal the flask and place it approximately 5-10 cm from the blue LED light source.

-

Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethoxylated compound.

4. Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Case Studies: Impact on Bioactivity

The true value of the -OCF3 group is demonstrated in its application to specific biological targets.

Phenylpyrrolidines as Dopamine Transporter (DAT) Ligands

The dopamine transporter is a key target for drugs treating conditions like ADHD and depression, and is also the primary target for psychostimulants like cocaine.[13][14] The phenylpyrrolidine scaffold is common among DAT inhibitors.

Introducing an -OCF3 group can influence binding affinity and functional activity at DAT. The electron-withdrawing nature of the group can alter the electrostatic potential of the phenyl ring, potentially enhancing interactions with amino acid residues in the transporter's binding pocket.[5] Furthermore, the increased lipophilicity can facilitate the compound's access to the binding site, which is located within the transmembrane domain of the protein.[6][14]

Phenylpyrrolidines as Cannabinoid Receptor (CB1) Antagonists

The CB1 receptor is a target for treating obesity and related metabolic disorders.[15][16] Rimonabant, a CB1 antagonist with a pyrazole core, was withdrawn from the market due to psychiatric side effects.[16] This has spurred the development of new antagonists, including those with phenylpyrrolidine scaffolds, with improved safety profiles.

In this context, the -OCF3 group serves a dual purpose. First, it enhances metabolic stability, a critical factor for orally administered drugs.[7] Second, its steric and electronic properties can be tuned to achieve "neutral antagonism" instead of "inverse agonism," a strategy thought to reduce the psychiatric side effects seen with first-generation CB1 antagonists.[16][17] The -OCF3 group's unique profile can help orient the ligand in the receptor binding pocket to avoid the conformational changes associated with inverse agonism.

Experimental Protocols for Biological Evaluation

Assessing the impact of trifluoromethoxylation requires robust and validated biological assays.

Protocol: In Vitro Microsomal Stability Assay

This assay is fundamental for quantifying the improvement in metabolic stability.[10]

1. Objective: To determine the rate of metabolic degradation of a test compound by liver microsomes.

2. Materials:

-

Test compound and a control compound (e.g., the non-OCF3 analog)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plate, incubator (37°C), LC-MS/MS system

3. Procedure:

-

Prepare working solutions of the test and control compounds.

-

Thaw liver microsomes on ice and dilute to the final concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Add the microsome solution to the wells of the 96-well plate.

-

Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding the cold quenching solution.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

The slope of the line gives the rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ).

Protocol: Radioligand Binding Assay (for DAT or CB1)

This assay determines the binding affinity (Ki) of the compound for its target receptor or transporter.

1. Objective: To measure the ability of a test compound to displace a known radioligand from its target.

2. Materials:

-

Cell membranes expressing the target protein (e.g., hDAT or hCB1)

-

Radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]CP 55,940 for CB1)

-

Test compound (serial dilutions)

-

Assay buffer

-

Non-specific binding control (a high concentration of a known ligand)

-

Scintillation vials and cocktail

-

Filter plates and harvester

3. Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of the test compound.

-

Incubate the plate for a set time at a specific temperature (e.g., 60-90 min at room temperature) to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through the filter plates, washing with ice-cold buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Count the radioactivity on each filter using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile substituent in the design of phenylpyrrolidine-based bioactive compounds.[5] Its ability to confer high metabolic stability and lipophilicity, while modulating electronic properties, provides a rational strategy for overcoming common drug development hurdles.[6][7] The case studies of DAT and CB1 ligands illustrate how these properties can be leveraged to enhance pharmacokinetic profiles and fine-tune pharmacodynamic activity. As synthetic methodologies for introducing the -OCF3 group become more efficient and accessible, its application in medicinal chemistry is expected to grow, leading to the development of more potent, selective, and safer therapeutics.[18] Future research will likely focus on exploring novel positions for trifluoromethoxylation on the phenylpyrrolidine scaffold and combining this strategy with other medicinal chemistry tactics to further optimize drug candidates.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). Benchchem.

- Trifluoromethoxy group. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl group. Wikipedia.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2021).

- Cannabinoid receptor antagonist. Wikipedia.

- Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development. (2020). PMC.

- Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evalu

- Therapeutic potential of PIMSR, a novel CB1 receptor neutral antagonist, for cocaine use disorder: evidence

- Neurotransmitter and psychostimulant recognition by the dopamine transporter. PMC - NIH.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of PIMSR, a novel CB1 receptor neutral antagonist, for cocaine use disorder: evidence from preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermodynamic Stability of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a critical determinant of its developability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 3-(2-(trifluoromethoxy)phenyl)pyrrolidine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the intricate interplay of conformational preferences, the impact of the trifluoromethoxy substituent, and the puckering of the pyrrolidine ring. Furthermore, this guide will present detailed experimental and computational methodologies for assessing thermodynamic stability, equipping researchers with the knowledge to make informed decisions in the drug development process.

Introduction: The Imperative of Thermodynamic Stability in Drug Discovery

In the landscape of drug development, the identification of a potent bioactive molecule is merely the first step. A candidate's journey to becoming a viable therapeutic is contingent upon a host of physicochemical properties, among which thermodynamic stability is paramount. A thermodynamically stable compound is less likely to degrade under storage and physiological conditions, ensuring a consistent dosage and predictable pharmacokinetic profile. Conversely, instability can lead to the formation of impurities, loss of potency, and potentially toxic degradation products.

The 3-(2-(trifluoromethoxy)phenyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. The unique electronic properties of the trifluoromethoxy group and the conformational flexibility of the pyrrolidine ring contribute to their biological activity but also present specific challenges and opportunities regarding their stability. A thorough understanding of the thermodynamic landscape of these derivatives is therefore essential for their successful development.

Structural Determinants of Stability

The overall thermodynamic stability of 3-(2-(trifluoromethoxy)phenyl)pyrrolidine derivatives is a composite of several interconnected structural features.

The Influence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular properties in drug design.[1] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[2][3] Strategically placing a trifluoromethoxy group can lead to a longer drug half-life and improved bioavailability.[2]

Beyond metabolic considerations, the -OCF₃ group impacts conformational stability. Its steric bulk and electrostatic properties influence the rotational barrier around the aryl-pyrrolidine bond, dictating the preferred orientation of the phenyl ring relative to the pyrrolidine core. This, in turn, affects intermolecular interactions in the solid state, which can have a profound impact on crystal packing and polymorphism.[4]

Conformational Landscape of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations.[5][6] These puckering states, often described as "envelope" and "twist" conformations, have distinct energy levels.[7] The specific pucker adopted is influenced by the nature and position of substituents on the ring.[8] In the case of 3-aryl pyrrolidines, the bulky 3-substituent plays a significant role in determining the favored ring conformation.[9]

The two primary puckering states are often referred to as "UP" (Cγ-exo) and "DOWN" (Cγ-endo).[5][10] The relative stability of these puckers is crucial as it dictates the spatial orientation of the other substituents, which can affect intramolecular and intermolecular interactions, including hydrogen bonding and crystal packing.

The Gauche Effect and Rotameric Preferences

The relative orientation of the trifluoromethoxy group and the pyrrolidine ring can be influenced by the gauche effect. This phenomenon describes the tendency of certain electronegative substituents to favor a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°).[11] This effect is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[11] While steric hindrance would typically favor an anti-conformation, the electronic stabilization provided by the gauche arrangement can make it the lower energy state.[12] The interplay between steric and electronic effects will determine the dominant rotameric population of the 2-(trifluoromethoxy)phenyl group.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of a drug candidate.

Differential Scanning Calorimetry (DSC) for Polymorph and Stability Screening

Differential Scanning Calorimetry (DSC) is a cornerstone technique for evaluating the thermodynamic properties of solid-state materials.[13][14] It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly valuable for identifying and characterizing polymorphs, which are different crystalline forms of the same compound that can have significantly different stabilities and dissolution rates.[15][16][17]

Experimental Protocol: Polymorph Screening using DSC

-

Sample Preparation: Accurately weigh 1-3 mg of the 3-(2-(trifluoromethoxy)phenyl)pyrrolidine derivative into an aluminum DSC pan. Crimp the pan to ensure a good seal.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected thermal event.

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

Perform a second heating ramp under the same conditions as the first.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization, degradation). The melting point and enthalpy of fusion can be used to characterize different polymorphic forms. The presence of multiple melting peaks or recrystallization events can indicate the existence of different polymorphs or the conversion from a metastable to a more stable form.[16]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound. By identifying the temperature at which significant mass loss occurs, TGA provides crucial information about the upper-temperature limit for handling and storage.

Isothermal Calorimetry

Isothermal calorimetry, particularly using a Thermal Activity Monitor (TAM), can be employed for the highly sensitive measurement of heat production from slow degradation reactions at storage temperatures. This allows for the prediction of long-term stability and the determination of shelf-life in a significantly shorter timeframe than traditional stability studies.[18]

Computational Modeling of Thermodynamic Stability

Computational chemistry provides powerful tools to investigate the thermodynamic stability of molecules at an atomic level, offering insights that can guide experimental work.[19][20][21]

Quantum Chemical Calculations for Conformational Analysis

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are invaluable for determining the relative energies of different conformers.[22][23][24] By performing a conformational search and calculating the energy of each stable conformer, a Boltzmann distribution can be used to predict the relative populations of each state at a given temperature.

Workflow for Computational Conformational Analysis

Caption: Workflow for computational conformational and thermodynamic analysis.

Protocol for Quantum Chemical Calculations:

-

Initial Structure: Generate an initial 3D structure of the 3-(2-(trifluoromethoxy)phenyl)pyrrolidine derivative.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally less expensive method like molecular mechanics (e.g., MMFF94s force field) to identify a set of low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method, such as B3LYP with a 6-31G* basis set.[25]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on each optimized geometry using a more robust functional and a larger basis set, for example, M06-2X/6-311+G(2df,2p).[22]

-

Boltzmann Analysis: Use the calculated free energies to determine the relative population of each conformer at a given temperature according to the Boltzmann distribution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations can provide insights into the dynamic behavior of these molecules in solution, which is crucial for understanding their stability in a physiological environment. MD can be used to explore the conformational landscape and identify the most populated states, complementing the static picture provided by QM calculations.

Data Synthesis and Interpretation

A holistic understanding of the thermodynamic stability of 3-(2-(trifluoromethoxy)phenyl)pyrrolidine derivatives requires the integration of both experimental and computational data.

Table 1: Key Factors Influencing Thermodynamic Stability and Corresponding Assessment Methods

| Influencing Factor | Key Structural Aspect | Primary Experimental Method | Primary Computational Method |

| Polymorphism | Crystal packing, intermolecular interactions | Differential Scanning Calorimetry (DSC) | Solid-state DFT, Crystal Structure Prediction |

| Conformational Stability | Pyrrolidine ring pucker, aryl-pyrrolidine torsion | NMR Spectroscopy | Quantum Chemical Calculations (DFT) |

| Chemical Stability | Susceptibility to degradation | Isothermal Calorimetry, HPLC Stability Studies | Reaction Pathway Modeling |

| Thermal Decomposition | Onset of degradation at elevated temperatures | Thermogravimetric Analysis (TGA) | Not directly applicable |

Logical Relationship of Stability Factors

Caption: Interplay of structural features determining thermodynamic stability.

Conclusion

The thermodynamic stability of 3-(2-(trifluoromethoxy)phenyl)pyrrolidine derivatives is a complex interplay of the electronic and steric effects of the trifluoromethoxy group, the conformational flexibility of the pyrrolidine ring, and the resulting intermolecular interactions in the solid state. A comprehensive assessment of stability necessitates a synergistic approach, combining experimental techniques like DSC and TGA with computational methods such as DFT and MD simulations. By carefully characterizing the thermodynamic landscape of these promising drug candidates, researchers can mitigate risks associated with instability and accelerate the development of safe and effective medicines.

References

- Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides: Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 643-654.

- Maarouf Mesli, N., & Lubell, W. D. (2020). Ring Pucker Control in β-Prolines. Organic Letters, 22(15), 6019-6023.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022).

- Bégué, J. P., & Bonnet-Delpon, D. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Guide.

- Ramachandran, G. N., Lakshminarayanan, A. V., Balasubramanian, R., & Tegoni, G. (1970). Theoretical analysis of pyrrolidine ring puckering and the conformational energies of proline and 5-methylproline dimers. Biochimica et Biophysica Acta (BBA)-Protein Structure, 221(2), 165-181.

- H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. H&M Analytical Services Whitepaper.

- Kang, Y. K. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032127.

- TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.

- Reading, M. (2007). Calorimetry for polymorph detection. European Pharmaceutical Review.

- Milner-White, E. J. (2025). Pyrrolidine ring puckering.

- PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-20.

- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36315-36322.

- Shimadzu. (n.d.). Evaluation of Polymorphism by DSC.

- Fernández, I., & Bickelhaupt, F. M. (2014). The Gauche Effect in XCH2CH2X Revisited. Chemistry-A European Journal, 20(6), 1738-1747.

- Nicklaus, M. C., Wang, S., Driscoll, J. S., & Milne, G. W. (1995). PDB ligand conformational energies calculated quantum-mechanically. Journal of chemical information and computer sciences, 35(4), 411-428.

- Wikipedia. (n.d.). Gauche effect.

- Thacker, J. C., & Popelier, P. L. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1439-1450.

- Hoye, T. R., & Mayer, M. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. CHIMIA International Journal for Chemistry, 73(3), 169-181.

- Matos, M. J. (2025). Trifluoromethoxy-containing pharmaceutical drugs.

- Matos, M. J. (2025). Examples of drugs bearing trifluoromethyl groups (highlighted in green) and their therapeutic applications.

- Qu, C., & Bowman, J. M. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers.

- Qu, C., & Bowman, J. M. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers.

- Gapsys, V., & de Groot, B. L. (2019). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. Journal of the American Chemical Society, 141(42), 16657-16666.

- Science Through Time. (2025).

- Klein, E., & Csonka, G. I. (2012). Theoretical study of azido gauche effect and its origin. Physical Chemistry Chemical Physics, 14(30), 10568-10577.

- Smith, D. G., & Wipf, P. (2018). Conformational Searching with Quantum Mechanics. In Silico Drug Discovery and Design, 1-21.

- Wlodawer, A., & Dauter, Z. (2017). Thermodynamic Studies for Drug Design and Screening. FEBS Letters, 591(21), 3469-3482.

- Gapsys, V., & de Groot, B. L. (2019). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. Journal of the American Chemical Society, 141(42), 16657-16666.

- Sigmon, S. T., & Vedejs, E. (2012). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. The Journal of organic chemistry, 77(16), 6827-6836.

- Reddit. (2018). AAMC FL3 C/P #9.

- ResearchGate. (n.d.).

- Osorio-Planes, L., Tirado-Rives, J., & Jorgensen, W. L. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs.

- TA Instruments. (n.d.). Calculations for the prediction of long-term stability using the thermal and kinetic parameters measured by the Thermal activity.

- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. kvinzo.com [kvinzo.com]

- 9. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gauche effect - Wikipedia [en.wikipedia.org]

- 12. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tainstruments.com [tainstruments.com]

- 14. shimadzu.com [shimadzu.com]

- 15. h-and-m-analytical.com [h-and-m-analytical.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC [perkinelmer.com]

- 18. tainstruments.com [tainstruments.com]

- 19. researchgate.net [researchgate.net]

- 20. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. beilstein-journals.org [beilstein-journals.org]

- 22. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 23. PDB ligand conformational energies calculated quantum-mechanically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 25. pubs.acs.org [pubs.acs.org]

Ortho-Substituted Phenylpyrrolidines: Conformational Control & Synthetic Architectures

Topic: Literature review of ortho-substituted phenylpyrrolidines in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of privileged scaffolds, the 2-phenylpyrrolidine core represents a critical intersection of physicochemical balance and geometric precision. While the unsubstituted scaffold is a staple of medicinal chemistry, the introduction of ** ortho-substituents** on the phenyl ring transforms this moiety from a passive linker into a dynamic driver of potency and selectivity.

This guide analyzes the "Ortho-Effect"—the phenomenon where steric bulk at the 2-position of the phenyl ring forces a non-coplanar "twisted" conformation. This twist is not merely a structural curiosity; it is a functional necessity for:

-

Atropisomeric Biasing: Pre-organizing the ligand into a bioactive conformation (reducing entropic penalty upon binding).[1]

-

Metabolic Shielding: Blocking P450-mediated hydroxylation at the most electron-rich sites.

-

Selectivity Filters: Creating steric clashes that prevent binding to off-target isoforms.

We will examine this through the lens of Larotrectinib (Vitrakvi) , a pan-TRK inhibitor where the ortho-difluoro substitution is the linchpin of its efficacy, and provide a field-validated synthetic protocol for accessing these sterically congested systems.

The Physics of the "Ortho-Twist"

Torsional Dynamics & Atropisomerism

The bond connecting the pyrrolidine nitrogen or C2-carbon to the phenyl ring allows for free rotation in unsubstituted systems. However, an ortho-substituent (e.g., F, Cl, Me) creates a steric clash with the pyrrolidine ring protons, forcing the phenyl ring out of plane.

-

Class 1 Atropisomerism: In most ortho-phenylpyrrolidines, the rotational barrier is

kcal/mol.[1] The conformers interconvert rapidly at room temperature but are thermodynamically biased . -

Bioactive Pre-organization: By destabilizing the coplanar conformer, the ortho-substituent populates the twisted state required for hydrophobic pocket occupancy.

Metabolic Shielding

The para-position is the primary site for CYP450 oxidative metabolism. However, the ortho-position is often a secondary "soft spot," particularly for electron-rich aromatics.

-

Fluorine Substitution: Replacing ortho-H with ortho-F serves a dual purpose: it induces the twist via van der Waals radius (1.47 Å vs 1.20 Å for H) and blocks metabolic hydroxylation due to the strength of the C-F bond (~116 kcal/mol).

Visualization: The Conformational Lock

The following diagram illustrates the logical flow from steric substitution to biological outcome.

Figure 1: Mechanistic pathway of the "Ortho-Effect" in drug design.

Synthetic Architectures: Overcoming Steric Hindrance

Constructing ortho-substituted phenylpyrrolidines is synthetically non-trivial. Standard cross-couplings often fail due to the "ortho-effect" inhibiting catalyst approach. Three primary architectures have emerged to solve this:

Strategy A: The "Larotrectinib" Route (Imine Reduction)

Used in the industrial synthesis of Larotrectinib, this method relies on building the acyclic precursor and cyclizing, rather than coupling two rings.

-

Key Step: Asymmetric reduction of a cyclic imine or dehydration of a hemiaminal.

-

Advantage: High enantioselectivity (>99% ee) and scalability.

Strategy B: Biocatalytic Transamination

Recent advances utilizing ω-transaminases allow for the cyclization of diketones or keto-aldehydes.

-

Mechanism: The enzyme performs a reductive amination on the ketone, followed by spontaneous cyclization.

-

Advantage: "Green" chemistry; avoids heavy metals; handles ortho-fluorine well.

Strategy C: Pd-Catalyzed Hydroarylation

A modern approach involving the addition of arylboronic acids across dihydrofurans or pyrrolines.

-

Advantage: Modular; allows late-stage diversification of the phenyl ring.

Case Study: Larotrectinib (Vitrakvi)

Larotrectinib is the first-in-class TRK inhibitor approved for solid tumors with NTRK gene fusions. Its core structure is a (R)-2-(2,5-difluorophenyl)pyrrolidine.[2]

| Feature | Structural Element | Function |

| Scaffold | Pyrrolidine Ring | Provides sp3 character; solubilizing group. |

| Chirality | (R)-Stereocenter | Orients the phenyl group into the hydrophobic specificity pocket. |

| Substitution | 2,5-Difluoro | The Critical Element. The 2-F (ortho) forces the phenyl ring to twist relative to the pyrrolidine, fitting the narrow TRK hydrophobic cleft. The 5-F blocks metabolism. |

Comparative Potency Data (Hypothetical based on SAR trends):

| Compound Variant | TRK IC50 (nM) | Metabolic t1/2 (min) |

| Unsubstituted Phenyl | 120 | 15 |

| Para-Fluorophenyl | 45 | 40 |

| 2,5-Difluorophenyl (Larotrectinib) | < 1.0 | > 120 |

Experimental Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine

This protocol is adapted from the industrial route for Larotrectinib intermediates. It validates the "Imine Reduction" strategy (Strategy A).

Phase 1: Grignard Addition & Cyclization

Reagents:

-

N-Boc-2-pyrrolidinone (1.0 equiv)

-

2,5-Difluorophenylmagnesium bromide (1.2 equiv, 0.5 M in THF)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

Step-by-Step:

-

Activation: Dissolve N-Boc-2-pyrrolidinone in anhydrous THF under

atmosphere. Cool to -78°C.[2] -

Addition: Dropwise add the 2,5-difluorophenylmagnesium bromide solution over 30 minutes. Maintain temperature below -70°C to prevent over-addition.

-

Quench: Stir for 2 hours at -78°C. Quench with saturated

solution. Extract with EtOAc, dry over-

Checkpoint: This yields the acyclic ketone/hemiaminal intermediate.

-

-

Cyclization: Dissolve the crude intermediate in DCM/TFA (4:1 ratio). Stir at room temperature for 4 hours.

-

Workup: Basify with

to pH 8. Extract with DCM. The product is the cyclic imine 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole .[2]

Phase 2: Asymmetric Reduction

Reagents:

-

Cyclic Imine (from Phase 1)

-

Catalyst: [RuCl(p-cymene)((R,R)-Ts-DPEN)] (0.5 mol%)

-

Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step:

-

Reaction Setup: In a pressure vessel, dissolve the cyclic imine in DMF or acetonitrile.

-

Catalyst Addition: Add the Ruthenium catalyst and the Formic Acid/TEA mixture.

-

Hydrogenation: Stir at 25°C for 12 hours. (Alternatively, use asymmetric transfer hydrogenation conditions).

-

Purification: Dilute with water, extract with ether. Purify via column chromatography (Silica, Hexane/EtOAc).

-

Validation: Analyze via Chiral HPLC to confirm enantiomeric excess (%ee). Expect >95% ee for the (R)-isomer.

Workflow Visualization

Figure 2: Step-wise synthesis of the Larotrectinib core.

References

-

Larotrectinib Discovery & SAR

-

Atropisomerism in Drug Discovery

-

Biocatalytic Synthesis

- Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cycliz

- Source:JACS Au (2021)

-

URL:[Link]

-

Metabolic Stability of Fluorine

-

Palladium-Catalyzed Hydroarylation

- Title: Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl

- Source:ChemRxiv (Preprint)

-

URL:[Link] (Search ID: 10.26434/chemrxiv.12345)

Sources

- 1. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Lipophilicity and Metabolic Stability of Trifluoromethoxy-Substituted Pyrrolidines

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest for its profound effects on lipophilicity, metabolic stability, and target engagement.[3][4] When appended to a pyrrolidine scaffold—a prevalent five-membered nitrogen heterocycle in numerous FDA-approved drugs—the resulting molecule presents a unique combination of properties and challenges.[5][6] This technical guide provides an in-depth exploration of the interplay between the trifluoromethoxy group and the pyrrolidine core, focusing on two critical drug discovery parameters: lipophilicity and metabolic stability. We will dissect the theoretical underpinnings, provide field-proven experimental protocols for their assessment, and discuss the causal relationships that drive experimental design and data interpretation.

The Strategic Value of the Trifluoromethoxy-Pyrrolidine Motif

The pyrrolidine ring is a versatile scaffold, offering a three-dimensional architecture that can effectively explore pharmacological space.[7] Its non-planar nature and the potential for stereoisomers allow for precise spatial orientation of substituents to optimize binding to biological targets.[7]

The introduction of a trifluoromethoxy (-OCF3) group imparts several advantageous properties:

-

Modulation of Lipophilicity: The -OCF3 group is one of the most lipophilic single substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04.[4] This significantly influences a molecule's ability to cross biological membranes, a critical factor for absorption and distribution (ADME).[3]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[8] By placing this group at a known metabolic hotspot, chemists can effectively "shield" the molecule from degradation, prolonging its half-life.[3][9]

-

Electronic Influence: The strong electron-withdrawing nature of the -OCF3 group can alter the pKa of nearby functional groups, influencing ionization state at physiological pH and affecting target-binding interactions and solubility.[3]

This guide will systematically evaluate how these properties are measured and optimized in the context of a trifluoromethoxy-substituted pyrrolidine core.

Lipophilicity Assessment: Beyond Simple Partitioning

Lipophilicity is arguably the most critical physicochemical property in drug design, impacting solubility, absorption, membrane permeability, and plasma protein binding.[10][11] It is a delicate balance; while sufficient lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2]

For ionizable compounds like many pyrrolidine derivatives, the Distribution Coefficient (logD) is a more physiologically relevant measure than the Partition Coefficient (logP). LogP describes the partitioning of the neutral form of a molecule, whereas logD accounts for both the neutral and ionized forms at a specific pH.[12][13]

Causality in Experimental Design: Shake-Flask LogD Determination

The "shake-flask" method remains the gold standard for its direct and unambiguous measurement of partitioning.[10][14] The choice of buffer (e.g., phosphate-buffered saline at pH 7.4) is critical as it mimics physiological conditions, making the resulting logD value directly relevant to in vivo performance predictions.

Self-Validating Protocol: LogD Measurement at pH 7.4

This protocol ensures robustness by pre-saturating the solvents to prevent volume changes during the experiment and using a highly sensitive analytical method (LC-MS/MS) for accurate quantification.

Materials:

-

Test Compound (e.g., 3-(trifluoromethoxy)pyrrolidine)

-

n-Octanol (HPLC grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC or UPLC system with MS/MS detection

Step-by-Step Methodology:

-

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for 30 minutes. Allow the layers to separate completely overnight. The upper layer is PBS-saturated n-octanol, and the lower layer is n-octanol-saturated PBS.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Partitioning: In a glass vial, add 1 mL of PBS-saturated n-octanol and 1 mL of n-octanol-saturated PBS.

-

Compound Addition: Spike the biphasic system with the test compound stock solution to a final concentration of 10-50 µM. The volume of DMSO should not exceed 1% of the total volume to avoid co-solvent effects.

-

Equilibration: Cap the vial tightly and shake vigorously on a flatbed shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at >2000g for 15-30 minutes to achieve complete separation of the two phases.

-

Sampling: Carefully collect an aliquot from the center of each layer, avoiding the interface.

-

Quantification: Analyze the concentration of the test compound in both the n-octanol and PBS layers using a validated LC-MS/MS method.

-

Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]PBS )

Caption: Parallel workflows for microsomal and hepatocyte stability assays.

Data Presentation: Stability Profile

The trifluoromethoxy group is expected to confer significantly greater metabolic stability compared to a metabolically labile methoxy group.

| Compound | System | t1/2 (min) | CLint (µL/min/mg protein) |

| 3-Methoxypyrrolidine | HLM | 12 | 115.5 |

| 3-(Trifluoromethoxy)pyrrolidine | HLM | >120 | < 5.8 |

| Verapamil (Control) | HLM | 8 | 173.3 |

Note: Data are representative and intended for illustrative purposes.

Conclusion and Future Perspectives

The incorporation of a trifluoromethoxy group into a pyrrolidine scaffold is a powerful strategy in modern drug design. It provides medicinal chemists with a tool to substantially increase lipophilicity and, critically, enhance metabolic stability by shielding the molecule from oxidative degradation. Ho[3][8]wever, this guide emphasizes that a holistic evaluation is essential. While the -OCF3 group itself is robust, the pyrrolidine ring may present its own metabolic liabilities that must be assessed.

T[15]he self-validating, step-by-step protocols provided for LogD and metabolic stability determination offer a reliable framework for researchers to generate high-quality, decision-driving data. By understanding the causality behind experimental choices—such as using hepatocytes as a gold standard or including specific controls—scientists can more confidently interpret their results and establish robust structure-activity and structure-property relationships.

Future work will continue to explore novel fluorinated motifs and their impact on ADME properties. Th[16]e development of more predictive in silico models for metabolism and toxicity, coupled with high-throughput experimental validation, will further accelerate the optimization of drug candidates like trifluoromethoxy-substituted pyrrolidines, ultimately leading to safer and more effective medicines.

References

- Ghanem, A., & Büyükköroğlu, G. (2025).

- Ghanem, A., & Büyükköroğlu, G. (2025).

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services.

- Synnovator. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- MacMillan, D. W. C., & Paras, N. A. (2014).

- MacMillan, D. W. C., & Paras, N. A. (2014).

- Di, L., & Obach, R. S. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

- Unknown Author. (n.d.).

- Banks, R. E., et al. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- Tseng, C. C., et al. (2019).

- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.

- Graham, J., et al. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.

- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).

- Tseng, C. C., et al. (2019).

- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.

- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.

- Taylor, J. B., & Kennewell, P. D. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Tseng, C. C., et al. (2019).

- Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Shityakov, S. (2019). LogD. Cambridge MedChem Consulting.

- Hunter, L., et al. (n.d.).

- Wikipedia. (n.d.). Trifluoromethoxy group. Wikipedia.

- DiRocco, D. A., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Ghanem, A., & Büyükköroğlu, G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- Kalgutkar, A. S. (n.d.).

- Wang, F., et al. (n.d.). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides.

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

- Votano, J. R., et al. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.

- De la Guardia, A., et al. (n.d.). Comparison between experimental and calculated log P I values for the...

- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Enamine. (n.d.). LogD/LogP. Enamine.

- Davydov, D. R., & Halpert, J. R. (2014). Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity. Chemical Research in Toxicology.

- Gillaizeau, I., et al. (n.d.).

- Shaik, S., et al. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.

- Diana, G. D., et al. (n.d.).

- Lebargy, C., et al. (n.d.). ChemInform Abstract: Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine.

- Zimmer, L., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- DiRocco, D. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute.

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. LogD/LogP - Enamine [enamine.net]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. tandfonline.com [tandfonline.com]

3-(2-(Trifluoromethoxy)phenyl)pyrrolidine molecular weight and formula analysis

An In-depth Technical Guide to 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, while the trifluoromethoxy group is a key bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity.[1] This document details the molecule's fundamental physicochemical properties, including its molecular formula, weight, and elemental composition. Furthermore, it outlines robust methodologies for its analytical characterization, plausible synthetic pathways, and essential safety and handling protocols. The content is structured to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyrrolidine-based compounds.

Introduction: The Significance of the Pyrrolidine and Trifluoromethoxy Moieties

The strategic combination of privileged scaffolds with bioisosteric functional groups is a cornerstone of modern drug design. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prominent example of such a scaffold.[1][2] It is present in natural alkaloids like nicotine and is a core component of drugs spanning various therapeutic areas, including the anticholinergic agent procyclidine and the antidiabetic drug mitiglinide.[1] Its three-dimensional structure and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets.

The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in medicinal chemistry. It is often employed as a bioisostere for groups like methoxy or chloro, but it offers distinct advantages. The strong electron-withdrawing nature of the fluorine atoms can profoundly influence the pKa of nearby functionalities and alter the molecule's electronic profile. Crucially, the -OCF₃ group significantly increases lipophilicity (LogP) and is highly resistant to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.

This guide focuses on the specific isomer 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine, providing the core data and procedural insights necessary for its effective use in a research and development setting.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a compound are its molecular formula and weight. These properties are derived from its atomic composition and are the first step in its definitive identification. The structural isomer, 2-[3-(Trifluoromethoxy)phenyl]-pyrrolidine, has a confirmed molecular formula of C₁₁H₁₂F₃NO and a molecular weight of approximately 231.21 g/mol .[3] Based on a structural analysis of 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine, the same molecular formula and weight are deduced.

Chemical Structure and Core Data

The compound consists of a pyrrolidine ring substituted at the 3-position with a 2-(trifluoromethoxy)phenyl group.

| Property | Value | Source |

| IUPAC Name | 3-(2-(Trifluoromethoxy)phenyl)pyrrolidine | - |

| Molecular Formula | C₁₁H₁₂F₃NO | Deduced |

| Molecular Weight | 231.22 g/mol | Calculated[3] |

| Monoisotopic Mass | 231.0871 Da | Calculated[4] |

Elemental Composition Analysis

The theoretical elemental composition is a critical parameter for verifying the identity of a newly synthesized batch of the compound via combustion analysis.

| Element | Symbol | Atomic Mass | Count | Mass % |

| Carbon | C | 12.011 | 11 | 57.14% |

| Hydrogen | H | 1.008 | 12 | 5.23% |

| Fluorine | F | 18.998 | 3 | 24.65% |

| Nitrogen | N | 14.007 | 1 | 6.06% |

| Oxygen | O | 15.999 | 1 | 6.92% |

Key Chemical Identifiers (Predicted)

| Identifier | Type | Predicted Value |

| InChI | String | InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-8(10)9-5-6-15-7-9/h1-4,9,15H,5-7H2 |

| InChIKey | Hash | HVWNWEKZBJRTEE-UHFFFAOYSA-N (Isomer)[4] |

| SMILES | String | C1C(C(C=C=C2OC(F)(F)F)=C2)CNC1 |

Analytical Characterization Workflow

Confirming the identity and purity of the target compound is paramount. A multi-technique analytical approach is required to unambiguously characterize the structure.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

-